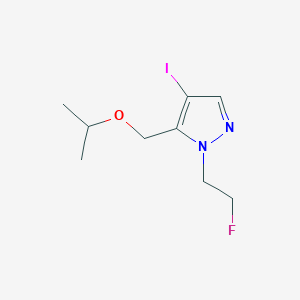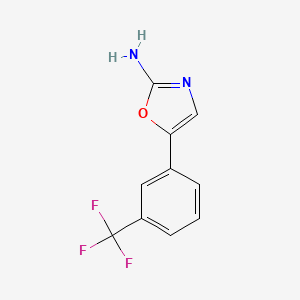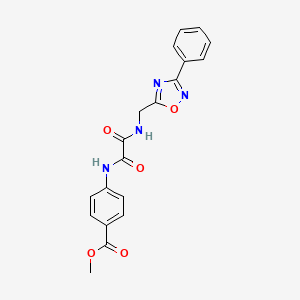
1-(2-fluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group, an iodine atom, and an isopropoxymethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-fluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole with appropriate reagents to introduce the fluoroethyl, iodine, and isopropoxymethyl groups. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper complexes. The reaction is often carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
1-(2-fluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may impart specific biological activities, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom may facilitate specific interactions through halogen bonding. The isopropoxymethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
1-(2-fluoroethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-4-iodo-1H-pyrazole: This compound lacks the isopropoxymethyl group, which may result in different chemical and biological properties.
1-(2-fluoroethyl)-4-chloro-5-(isopropoxymethyl)-1H-pyrazole: The substitution of iodine with chlorine can affect the compound’s reactivity and interactions with molecular targets.
1-(2-fluoroethyl)-4-iodo-5-methyl-1H-pyrazole: The presence of a methyl group instead of an isopropoxymethyl group can influence the compound’s solubility and bioactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FIN2O/c1-7(2)14-6-9-8(11)5-12-13(9)4-3-10/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMMFYXGYWJKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CCF)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3009379.png)
![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)



![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)
![2-[2-(Azepan-1-yl)-2-oxoethoxy]-3-methoxybenzonitrile](/img/structure/B3009386.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)
![2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B3009391.png)
